(2-Bromothiazol-5-yl)methanamine hydrobromide CAS number
(2-Bromothiazol-5-yl)methanamine hydrobromide CAS number
An In-depth Technical Guide to (2-Bromothiazol-5-yl)methanamine Hydrobromide: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of (2-Bromothiazol-5-yl)methanamine hydrobromide, a key building block in medicinal chemistry and drug discovery. Recognizing the nuanced challenges researchers face, this document moves beyond a simple datasheet to offer practical insights into its synthesis, characterization, and safe handling. We will also address the current ambiguity surrounding its CAS number, providing clarity for procurement and regulatory purposes.
Chemical Identity and Nomenclature
(2-Bromothiazol-5-yl)methanamine and its salts are pivotal intermediates in the synthesis of various biologically active molecules. The hydrobromide salt, specifically, is often utilized for its improved stability and handling characteristics compared to the free base.
A critical point of clarification is the Chemical Abstracts Service (CAS) number. While the hydrochloride salt of this compound is associated with CAS Number 1001413-46-2 , a specific and universally recognized CAS number for (2-Bromothiazol-5-yl)methanamine hydrobromide is not readily found in major chemical databases. Researchers and procurement specialists should be aware of this discrepancy. It is common for closely related salts of a compound to be referenced under the parent compound's registration or for a specific salt's CAS number to be less widely indexed. For regulatory and documentation purposes, it is advisable to reference the structure and the CAS number of the hydrochloride salt or the free base, with a clear indication that the material is the hydrobromide salt.
For the purpose of this guide, we will refer to the core molecule, (2-Bromothiazol-5-yl)methanamine, and its hydrobromide salt.
Table 1: Compound Identification
| Identifier | Data | Source |
| Chemical Name | (2-Bromothiazol-5-yl)methanamine hydrobromide | N/A |
| Synonyms | 2-Bromo-5-(aminomethyl)thiazole hydrobromide | N/A |
| Molecular Formula | C₄H₅BrN₂S · HBr | N/A |
| Molecular Weight | 273.98 g/mol | N/A |
| CAS Number (HCl Salt) | 1001413-46-2 | [1][2] |
| CAS Number (Free Base) | Not consistently available | N/A |
Physicochemical Properties
The properties of the hydrobromide salt are expected to be similar to the hydrochloride salt, with minor differences in solubility and melting point due to the different counter-ion.
Table 2: Physicochemical Data
| Property | Value | Notes |
| Appearance | Expected to be an off-white to light yellow crystalline solid | Based on related compounds. |
| Melting Point | Not widely reported. The related (2-bromo-4-methylthiazol-5-yl)methanamine hydrobromide melts at 210-213 °C. | [3] |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. | [3] |
| Stability | The hydrobromide salt form enhances stability and simplifies handling compared to the free base. It is likely hygroscopic. | [3] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Recommended storage temperature is 2-8°C. | [2][3] |
Synthesis and Mechanistic Considerations
The synthesis of (2-Bromothiazol-5-yl)methanamine hydrobromide is typically achieved in a multi-step process, starting from more readily available precursors. The general strategy involves the formation of the 2-bromothiazole core, followed by the introduction of the aminomethyl group at the 5-position, and finally, salt formation.
A Common Synthetic Pathway
A prevalent method involves the bromination of 2-aminothiazole, followed by a series of functional group transformations to introduce the aminomethyl side chain.
Caption: A generalized synthetic workflow for (2-Bromothiazol-5-yl)methanamine hydrobromide.
Step-by-Step Experimental Protocol (Illustrative)
Step 1: Bromination of 2-Aminothiazole
This electrophilic aromatic substitution introduces a bromine atom at the C5 position of the thiazole ring, which is activated by the amino group.
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Dissolve 2-aminothiazole in a suitable solvent such as glacial acetic acid.
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Cool the solution in an ice bath to 0-5°C.
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Slowly add a solution of bromine in acetic acid dropwise while maintaining the temperature.
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Stir the reaction mixture at room temperature for several hours until completion, monitored by TLC.
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Neutralize the reaction mixture carefully with a base (e.g., saturated sodium bicarbonate solution).
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Extract the product, 2-amino-5-bromothiazole, with an organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting 2-amino-5-bromothiazole hydrobromide can often be used directly.[4][5]
Step 2: Sandmeyer Reaction to Introduce a Nitrile Group
The Sandmeyer reaction is a reliable method for converting the amino group of 2-amino-5-bromothiazole into a nitrile group.
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Suspend 2-amino-5-bromothiazole hydrobromide in an aqueous solution of hydrobromic acid.
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Cool the suspension to 0-5°C.
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Add a solution of sodium nitrite in water dropwise to form the diazonium salt.
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In a separate flask, prepare a solution of copper(I) cyanide.
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Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.
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Allow the reaction to warm to room temperature and stir for several hours.
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Extract the resulting 2-bromo-5-cyanothiazole with an organic solvent.
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Purify the product by column chromatography.
Step 3: Reduction of the Nitrile to the Amine
The nitrile group is reduced to a primary amine, forming the desired methanamine moiety.
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Dissolve 2-bromo-5-cyanothiazole in a dry, aprotic solvent like anhydrous tetrahydrofuran (THF).
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Carefully add a reducing agent, such as lithium aluminum hydride (LiAlH₄), portion-wise at 0°C under an inert atmosphere.
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After the addition is complete, allow the reaction to stir at room temperature.
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Quench the reaction cautiously by the sequential addition of water and a sodium hydroxide solution.
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Filter the resulting solids and extract the filtrate with an organic solvent.
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Dry and concentrate the organic extracts to yield (2-Bromothiazol-5-yl)methanamine as a free base.
Step 4: Formation of the Hydrobromide Salt
Conversion to the hydrobromide salt improves the compound's stability and handling.
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Dissolve the crude (2-Bromothiazol-5-yl)methanamine free base in a suitable solvent such as isopropanol or diethyl ether.
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Add a solution of hydrogen bromide (e.g., 48% aqueous HBr or HBr in acetic acid) dropwise with stirring.
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The hydrobromide salt will precipitate out of the solution.
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Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Analytical Characterization
A combination of spectroscopic techniques is essential to confirm the identity and purity of the final product.
Table 3: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the thiazole ring proton, the methylene protons (CH₂), and the amine protons (NH₃⁺). The chemical shifts will be influenced by the solvent. |
| ¹³C NMR | Resonances for the two thiazole ring carbons, the brominated carbon, and the methylene carbon. |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak for the free base (C₄H₅BrN₂S). High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[6] |
| FT-IR | Characteristic peaks for N-H stretching of the ammonium salt, C-H stretching, C=N and C=C stretching of the thiazole ring, and C-Br stretching. |
| Elemental Analysis | The percentages of Carbon, Hydrogen, Nitrogen, Bromine, and Sulfur should correspond to the calculated values for the hydrobromide salt (C₄H₆Br₂N₂S). |
Applications in Drug Discovery and Medicinal Chemistry
(2-Bromothiazol-5-yl)methanamine hydrobromide is a valuable building block due to the presence of multiple reactive sites. The 2-bromothiazole moiety is a common scaffold in many biologically active compounds.[7][8]
Sources
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- 3. (2-bromo-4-methylthiazol-5-yl)methanamine hydrobromide; CAS No.: 1823931-45-8 [chemshuttle.com]
- 4. 2-Amino-5-bromothiazole synthesis - chemicalbook [chemicalbook.com]
- 5. US2537592A - 2-sulfanilamido-5-bromothiazoles - Google Patents [patents.google.com]
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